molecular formula C26H45N5O6 B10826524 (S)-N-((R)-1-Carbamoyl-2-cyclohexyl-ethyl)-3-{2-[ethyl-(4-piperidin-4-yl-butyryl)-amino]-acetylamino}-succinamic acid

(S)-N-((R)-1-Carbamoyl-2-cyclohexyl-ethyl)-3-{2-[ethyl-(4-piperidin-4-yl-butyryl)-amino]-acetylamino}-succinamic acid

Cat. No.: B10826524
M. Wt: 523.7 g/mol
InChI Key: PWINFPFVCZSLBF-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alnidofibatide is a small molecule drug that acts as a coagulation factor inhibitor and glycoprotein IIb/IIIa antagonist. It was initially developed by Sanofi for the treatment of cardiovascular diseases, particularly myocardial infarction. The molecular formula of Alnidofibatide is C26H45N5O6, and it is known for its ability to inhibit platelet aggregation by targeting the glycoprotein IIb/IIIa receptor on platelets .

Preparation Methods

The synthesis of Alnidofibatide involves several steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The synthetic route typically starts with the protection of amino groups, followed by the coupling of protected amino acids using reagents such as carbodiimides. The final deprotection step yields the active compound. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity of the product .

Chemical Reactions Analysis

Alnidofibatide undergoes various chemical reactions, including:

    Oxidation: Alnidofibatide can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Alnidofibatide can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Alnidofibatide exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby inhibiting the binding of fibrinogen and other adhesive ligands. This prevents platelet aggregation and thrombus formation. The molecular targets of Alnidofibatide include the glycoprotein IIb/IIIa receptor and coagulation factors involved in the clotting cascade. The inhibition of these targets disrupts the normal process of platelet aggregation and clot formation .

Comparison with Similar Compounds

Alnidofibatide is similar to other glycoprotein IIb/IIIa antagonists, such as eptifibatide and tirofiban. it has unique properties that distinguish it from these compounds:

    Eptifibatide: A cyclic heptapeptide that also inhibits platelet aggregation by targeting the glycoprotein IIb/IIIa receptor.

    Tirofiban: A non-peptide glycoprotein IIb/IIIa antagonist that inhibits platelet aggregation.

These comparisons highlight the uniqueness of Alnidofibatide in terms of its chemical structure and origin .

Properties

Molecular Formula

C26H45N5O6

Molecular Weight

523.7 g/mol

IUPAC Name

(3S)-4-[[(2R)-1-amino-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H45N5O6/c1-2-31(23(33)10-6-9-18-11-13-28-14-12-18)17-22(32)29-21(16-24(34)35)26(37)30-20(25(27)36)15-19-7-4-3-5-8-19/h18-21,28H,2-17H2,1H3,(H2,27,36)(H,29,32)(H,30,37)(H,34,35)/t20-,21+/m1/s1

InChI Key

PWINFPFVCZSLBF-RTWAWAEBSA-N

Isomeric SMILES

CCN(CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](CC1CCCCC1)C(=O)N)C(=O)CCCC2CCNCC2

Canonical SMILES

CCN(CC(=O)NC(CC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)N)C(=O)CCCC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.